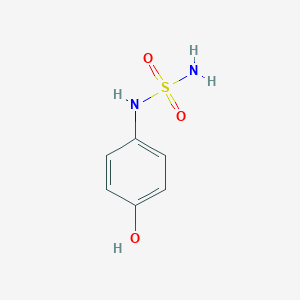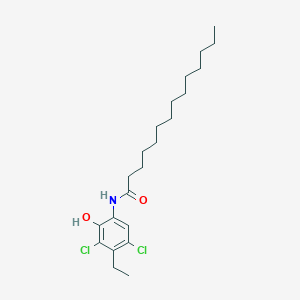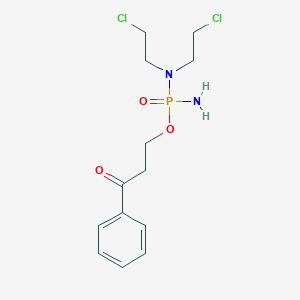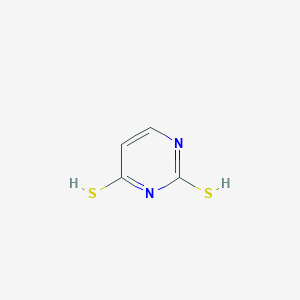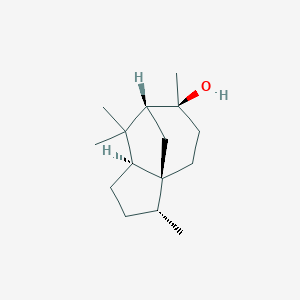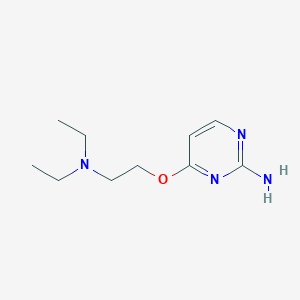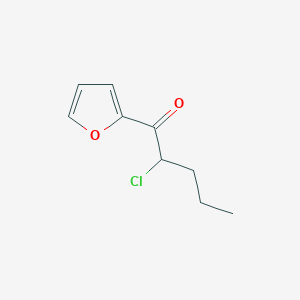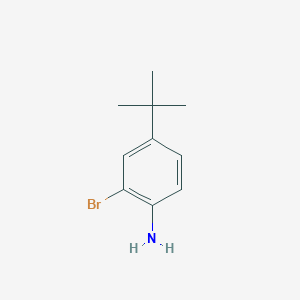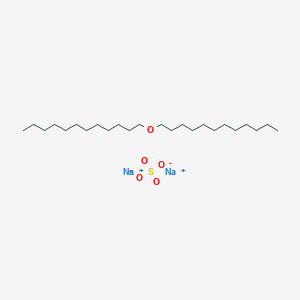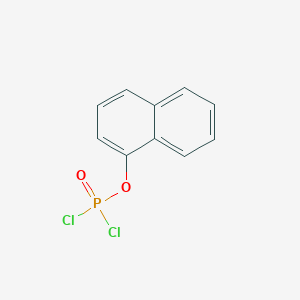
1-Dichlorophosphoryloxynaphthalene
Descripción general
Descripción
1-Dichlorophosphoryloxynaphthalene (DCPN) is a chemical compound that has been widely used in scientific research due to its unique properties. DCPN is a phosphorus-containing compound that has been shown to have potent biological activity.
Mecanismo De Acción
1-Dichlorophosphoryloxynaphthalene is a potent inhibitor of phospholipase A2, phospholipase D, and phospholipase C. The mechanism of action of 1-Dichlorophosphoryloxynaphthalene involves the inhibition of these enzymes, which are involved in various biological processes. 1-Dichlorophosphoryloxynaphthalene has been shown to inhibit the release of arachidonic acid, which is a precursor of prostaglandins and leukotrienes. This inhibition results in the reduction of inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
1-Dichlorophosphoryloxynaphthalene has been shown to have potent biochemical and physiological effects. 1-Dichlorophosphoryloxynaphthalene has been shown to inhibit the release of arachidonic acid, which is a precursor of prostaglandins and leukotrienes. This inhibition results in the reduction of inflammation and pain. 1-Dichlorophosphoryloxynaphthalene has also been shown to inhibit platelet aggregation, which is important in the prevention of thrombosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Dichlorophosphoryloxynaphthalene has several advantages and limitations for lab experiments. One advantage of 1-Dichlorophosphoryloxynaphthalene is its potent biological activity, which makes it a useful tool for studying various biological processes. Another advantage of 1-Dichlorophosphoryloxynaphthalene is its well-established synthesis method, which makes it readily available for scientific research. One limitation of 1-Dichlorophosphoryloxynaphthalene is its potential toxicity, which requires careful handling in the lab.
Direcciones Futuras
There are several future directions for research on 1-Dichlorophosphoryloxynaphthalene. One direction is to study the effects of 1-Dichlorophosphoryloxynaphthalene on other enzymes involved in various biological processes. Another direction is to study the potential therapeutic applications of 1-Dichlorophosphoryloxynaphthalene in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 1-Dichlorophosphoryloxynaphthalene and its potential applications in the field of medicine.
Conclusion:
In conclusion, 1-Dichlorophosphoryloxynaphthalene (1-Dichlorophosphoryloxynaphthalene) is a phosphorus-containing compound that has been widely used in scientific research due to its unique properties. 1-Dichlorophosphoryloxynaphthalene has been shown to have potent biological activity, which makes it a useful tool for studying various biological processes. 1-Dichlorophosphoryloxynaphthalene has several advantages and limitations for lab experiments, and there are several future directions for research on 1-Dichlorophosphoryloxynaphthalene. Further research is needed to fully understand the mechanism of action of 1-Dichlorophosphoryloxynaphthalene and its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
1-Dichlorophosphoryloxynaphthalene has been extensively used in scientific research due to its unique properties. 1-Dichlorophosphoryloxynaphthalene has been shown to have potent biological activity, which makes it a useful tool for studying various biological processes. 1-Dichlorophosphoryloxynaphthalene has been used to study the effects of phospholipase A2 on platelet aggregation, the role of phospholipase D in signal transduction, and the mechanism of action of phospholipase C.
Propiedades
Número CAS |
31651-76-0 |
|---|---|
Nombre del producto |
1-Dichlorophosphoryloxynaphthalene |
Fórmula molecular |
C10H7Cl2O2P |
Peso molecular |
261.04 g/mol |
Nombre IUPAC |
1-dichlorophosphoryloxynaphthalene |
InChI |
InChI=1S/C10H7Cl2O2P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
Clave InChI |
BLAOQYUKUBIXCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(Cl)Cl |
Sinónimos |
DICHLOROPHOSPHONIC ACID-[1]NAPHTHYL ESTER; Dichloridophosphoric acid 1-naphtyl ester; Dichlorophosphinic acid 1-naphtyl ester; Phosphorodichloridic acid 1-naphtyl ester |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


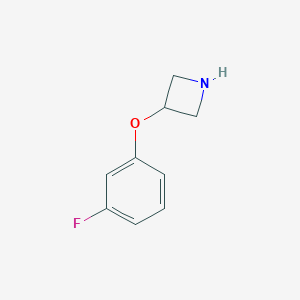
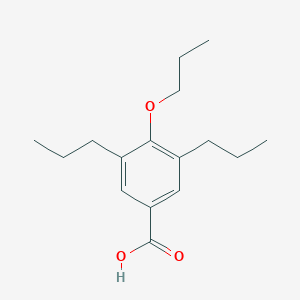
![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)
